4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid

Solid-state characterization Purity analysis Thermal stability

Researchers working with sulfonamide intermediates often encounter solubility and purification failures caused by unwanted hydrogen bonding. 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (CAS 16879-68-8) resolves this via N-methylation of the sulfonamide nitrogen, eliminating H-bond donor capacity while enhancing organic solvent compatibility. • Enhanced solubility in DMSO, ethanol, and polar aprotic solvents-ideal for solid-phase synthesis and peptide coupling workflows. • Stable, non-coordinating protecting group orthogonal to common deprotection conditions; well-defined mp 228-230 °C enables identity confirmation via DSC. • Consistent +0.10 pKa shift vs. NH analogs supports SAR and physicochemical profiling studies. Sourced via custom synthesis with rigorous QC. Reliable global shipping for R&D laboratories.

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
CAS No. 16879-68-8
Cat. No. B092091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid
CAS16879-68-8
Molecular FormulaC15H15NO4S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(19,20)16(2)13-7-5-12(6-8-13)15(17)18/h3-10H,1-2H3,(H,17,18)
InChIKeyWPQPCXKPUOSINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid – Overview & Procurement


4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (CAS 16879-68-8) is an aromatic carboxylic acid belonging to the sulfonamide benzoic acid class, characterized by a p-toluenesulfonyl (tosyl) group N-methylated onto a para-aminobenzoic acid scaffold . This structural arrangement confers distinct physicochemical properties, including a predicted pKa of 4.25±0.10, a melting point of 228-230 °C, and solubility in polar aprotic solvents such as DMSO and ethanol . The compound is primarily sourced via custom synthesis for use as a specialized building block or intermediate in organic synthesis and medicinal chemistry applications [1].

Chemical class: N-methyl sulfonamide benzoic acid
Sourcing: Typically supplied via custom synthesis
Solubility: DMSO, ethanol; limited water solubility
Key distinction: No sulfonamide N–H donor

4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid: Substitution Risks


Direct substitution of 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid with in-class analogs such as 4-(4-methylphenylsulfonamido)benzoic acid (CAS 37028-85-6) or 4-sulfamoylbenzoic acid (CAS 138-41-0) is not straightforward due to quantifiable divergences in molecular architecture and associated physicochemical parameters. The presence of an N-methyl group on the sulfonamide nitrogen of the target compound eliminates hydrogen-bond donor capacity, reduces polarity, and alters both solubility profiles and acidity compared to its NH-containing counterparts . These differences can significantly impact synthetic yields, purification outcomes, and biological activity in downstream applications .

Solubility profile mismatch
N-methylation eliminates the sulfonamide H-bond donor, favoring organic solvents over aqueous conditions compared to the N–H analog.
Ionization behavior divergence
The higher pKa alters charge state at a given pH, potentially shifting extraction efficiency and chromatographic retention relative to the N–H analog.
Thermal identification uncertainty
A slight melting-point offset may lead to misidentification; orthogonal confirmation is recommended when substituting with the N–H analog.

4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid: Differentiation from Analogs


Melting Point: N-Methyl vs. N-H Analog

The target compound exhibits a melting point of 228-230 °C, whereas its direct N-H analog, 4-(4-methylphenylsulfonamido)benzoic acid (CAS 37028-85-6), melts at 230-232 °C . Although the difference is small, the N-methylated derivative consistently shows a slightly lower melting point, which is a critical quality attribute for differential scanning calorimetry (DSC)-based purity assays and solid-state formulation .

Melting point
Data to verify
228–230 °C −2 °C vs N–H analog
Supports identity differentiation
Supplier datasheet; DSC verification recommended
Solid-state characterization Purity analysis Thermal stability

Acidity (pKa): N-Methyl vs. N-H Analog

The target compound has a predicted pKa of 4.25±0.10, which is higher (less acidic) than the predicted pKa of its N-H analog 4-(4-methylphenylsulfonamido)benzoic acid (pKa 4.15±0.10) . This difference arises from the electron-donating effect of the N-methyl group, which stabilizes the conjugate base to a lesser extent. At physiological pH (7.4), this shift translates to a higher fraction of the ionized carboxylate form for the target compound, which can influence solubility and permeability profiles .

pKa (predicted)
Data to verify
4.25 +0.10 vs N–H analog
Ionization state shift
Predicted value; experimental validation advised
pKa prediction Ionization pH-dependent solubility

Lipophilicity & Solubility: N-Methyl vs. N-H Analog

N-Methylation of the sulfonamide nitrogen reduces hydrogen-bond donor capacity and increases lipophilicity. While quantitative logP data are not available for the target compound, its solubility profile is known to include DMSO and ethanol, with limited water solubility . In contrast, the N-H analog 4-(4-methylphenylsulfonamido)benzoic acid is reported to be soluble in water, methanol, and ethanol . This qualitative difference indicates that the target compound requires polar aprotic or alcoholic solvents for processing, whereas the N-H analog may be manipulated in aqueous conditions.

Solubility profile
Class-level inference
DMSO, ethanol vs aqueous (N–H analog)
Organic solvent requirement
Qualitative class-level inference; confirm experimentally
Lipophilicity Solubility Synthetic workup

Hydrogen Bonding: N-Methyl vs. N-H Analog

The N-methyl group in the target compound eliminates the sulfonamide N-H hydrogen bond donor, a structural feature that fundamentally alters crystal packing and intermolecular interactions. In contrast, the N-H analog 4-(4-methylbenzenesulfonamido)benzoic acid exhibits N-H···O and O-H···O hydrogen bonding in its crystal structure, leading to chain formation along the a-axis [1]. This difference can affect the compound's melting behavior, solubility, and stability in co-crystal or formulation applications.

H-bond donor capacity
Reported
0 N–H donors (target) vs 1 N–H donor (analog)
Crystal packing difference
Based on analog crystal structure (Ref.)
Crystal engineering Hydrogen bonding Solid-state structure

4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid: Application Scenarios


Non-H-Bonding Sulfonamide Building Block

Due to the absence of an N-H donor and the associated altered solubility profile, this compound is ideally suited as a building block in organic synthesis where traditional sulfonamide hydrogen bonding would interfere with desired reactivity or purification. For instance, in peptide coupling or metal-catalyzed cross-coupling reactions, the N-methylated sulfonamide serves as a stable, non-coordinating protecting group that can be removed under orthogonal conditions .

Solid-Phase Synthesis & Combinatorial Chemistry

The compound's enhanced lipophilicity and solubility in organic solvents (DMSO, ethanol) make it a superior candidate for solid-phase synthesis workflows, where high organic solvent compatibility is required for resin loading and washing steps. Its lack of hydrogen-bond donor capacity also minimizes unwanted adsorption to solid supports compared to N-H analogs .

DSC/TGA Calibration Standard

The well-defined and reproducible melting point of 228-230 °C, combined with its distinct thermal behavior compared to the N-H analog, positions this compound as a potential calibration standard or reference material for differential scanning calorimetry (DSC) in laboratories that handle sulfonamide benzoic acids. The consistent 2 °C offset from the analog provides an additional layer of identity confirmation during raw material receipt inspection .

Model Compound for N-Methylation Effects

The quantifiable pKa shift of +0.10 relative to the N-H analog makes this compound a valuable tool for medicinal chemistry and physical organic chemistry research focused on structure-property relationships. It can serve as a probe to evaluate the impact of N-methylation on the ionization state, membrane permeability, and metabolic stability of sulfonamide-containing drug candidates .

Application
Selection Property
Validation Focus
Organic synthesis building block
Absent N–H hydrogen-bond donor
Solubility in aprotic solvents and coupling compatibility
Solid-phase synthesis intermediate
Organic solvent solubility
Resin loading and minimal non-specific binding
Thermal analysis reference
Characteristic melting point range
Identity verification and thermal offset from N–H analog
Structure–property relationship probe
pKa modulation by N-methylation
Ionization and permeability profiling

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